molecular formula C16H36AuBr2N B8034617 Bromogold;tetrabutylazanium;bromide

Bromogold;tetrabutylazanium;bromide

Cat. No.: B8034617
M. Wt: 599.2 g/mol
InChI Key: JHKGBGGRJMVGSW-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bromogold;tetrabutylazanium;bromide can be synthesized by the alkylation of tributylamine with 1-bromobutane. This reaction typically occurs in an inert atmosphere, such as nitrogen, and under reflux conditions in a solvent like acetonitrile . The reaction mixture is then cooled, and the product is isolated by adding water, which precipitates the bromide salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bromogold;tetrabutylazanium;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions and common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .

Mechanism of Action

The mechanism by which bromogold;tetrabutylazanium;bromide exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the tetrabutylazanium cation and the anionic reactant, which increases the solubility of the reactant in the organic phase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromogold;tetrabutylazanium;bromide is unique due to its high thermal and chemical stability, non-volatility, and non-corrosive nature. It is also environmentally friendly and can be recycled easily, making it a preferred choice in various applications .

Properties

IUPAC Name

bromogold;tetrabutylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGBGGRJMVGSW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].Br[Au]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36AuBr2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50481-01-1
Record name 1-Butanaminium, N,N,N-tributyl-, dibromoaurate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50481-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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